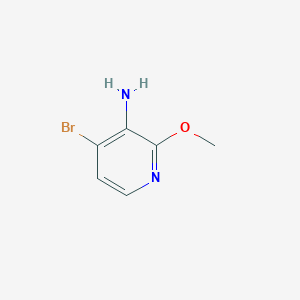

4-Bromo-2-methoxypyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

4-bromo-2-methoxypyridin-3-amine |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3 |

InChI Key |

GGXJWMZFJZXSMN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1N)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 4-Bromo-2-methoxypyridin-3-amine

[1][2]

Executive Summary & Structural Significance

4-Bromo-2-methoxypyridin-3-amine is a trisubstituted pyridine scaffold characterized by three orthogonal functional handles: an electron-rich amino group (

In medicinal chemistry, this molecule is classified as a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD).[2] Its specific substitution pattern allows for sequential functionalization, making it an ideal core for synthesizing bicyclic systems such as imidazopyridines and pyrido[2,3-d]pyrimidines , which are frequent motifs in oncology drugs (e.g., BRAF and MEK inhibitors).[2]

Key Identification Data

| Property | Detail |

| CAS Number | 1779857-24-7 |

| IUPAC Name | 4-Bromo-2-methoxypyridin-3-amine |

| Molecular Formula | |

| Molecular Weight | 203.04 g/mol |

| SMILES | COc1nc(ccc1Br)N (Isomer check: COc1nc(cc(Br)c1N) is 5-bromo.[1][2] Correct structure for 4-bromo: COc1nccc(Br)c1N - Note: Numbering requires care.[1][2] N=1, C(OMe)=2, C(NH2)=3, C(Br)=4) |

| Appearance | Off-white to pale yellow solid |

Physicochemical Profile

Understanding the physical baseline is critical for assay development and formulation.

| Parameter | Value (Experimental/Predicted) | Significance |

| LogP (Octanol/Water) | ~1.6 ± 0.3 | Moderate lipophilicity; suitable for cell-permeable lead generation.[1][2] |

| pKa (Pyridine N) | ~3.5 - 4.2 | The 2-methoxy and 3-amino groups donate electron density, but the 4-bromo is withdrawing.[1][2] The pyridine nitrogen is less basic than unsubstituted pyridine (pKa 5.2). |

| pKa (Aniline N) | ~ -1.0 (Predicted) | Very weakly basic; will not protonate under physiological conditions.[2] |

| Solubility | DMSO (>50 mg/mL), DCM, Methanol | Low solubility in water; requires co-solvents for biological assays. |

| Melting Point | 95°C - 105°C (Typical range) | Sharp melting point indicates high purity; broadens significantly with oxidation.[1][2] |

Chemical Reactivity & Functional Group Analysis

The utility of this molecule lies in its orthogonal reactivity profile , allowing chemists to selectively modify one position without affecting others.

The C4-Bromo Position (The Coupling Handle)

The bromine atom at the 4-position is activated for palladium-catalyzed cross-coupling reactions.[1][2] Unlike 3-bromopyridines, the 4-bromo position is more electron-deficient due to resonance with the pyridine nitrogen, facilitating faster oxidative addition.[1][2]

-

Primary Application: Suzuki-Miyaura coupling to install aryl/heteroaryl groups.[1][2]

-

Secondary Application: Buchwald-Hartwig amination (though the C3-amine must be protected to prevent self-polymerization).[1][2]

The C3-Amino Position (The Nucleophile)

The amino group is sterically crowded by the flanking 2-methoxy and 4-bromo groups.[1][2]

-

Reactivity: It is sufficiently nucleophilic for acylation (amide formation) and reductive amination.[2]

-

Cyclization: It serves as a key nitrogen source for closing rings onto the C2 or C4 positions.[2]

The C2-Methoxy Position (The Masked Carbonyl)

The methoxy group acts as a protecting group for the 2-pyridone tautomer.[1][2]

-

Hydrolysis: Treatment with strong acid (e.g., HBr/AcOH) or

converts the methoxy group to a hydroxyl, which tautomerizes to the 2-pyridone .[2] This is a common strategy to generate hydrogen-bond donor/acceptor motifs in the final drug candidate.[1][2]

Reactivity Visualization

The following diagram maps the logical synthetic pathways available from this scaffold.

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles.[1][2]

Stability & Degradation Pathways

Stability data is derived from the behavior of closely related aminohalopyridines.

Oxidative Instability (Primary Risk)

-

Mechanism: The electron-rich 3-amino group is susceptible to oxidation by air (autoxidation), leading to the formation of azo-dimers or highly colored N-oxides (often turning the solid from yellow to brown/black).[1][2]

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen).[2]

Photolytic Instability[1]

-

Mechanism: Carbon-Bromine bonds in electron-deficient heterocycles can undergo homolytic cleavage under UV light, leading to debromination (formation of 2-methoxypyridin-3-amine) or radical polymerization.[1][2]

-

Mitigation: Protect from light using amber vials or foil wrapping.[2]

Hydrolytic Stability[1]

-

Condition: Stable at neutral pH.[2]

-

Risk: At pH < 2 (strong acid), the 2-methoxy group will hydrolyze to the pyridone.[2] At pH > 12, the bromine may be slowly displaced by hydroxide (S_NAr), though this is slow without heating.

Stability Summary Table

| Stress Condition | Stability Rating | Major Degradant |

| Ambient Air (Solid) | Moderate | Oxidation products (darkening) |

| Solution (DMSO, RT) | Good (<24h) | None |

| Light Exposure | Poor | Debrominated analogs |

| Aqueous Acid (pH 1) | Poor | 2-Pyridone derivative |

Experimental Protocols

Standard Storage Protocol

To maintain >98% purity for extended periods:

-

Container: Amber glass vial with a Teflon-lined cap.

-

Atmosphere: Purge with Argon before sealing.[2]

-

Temperature: Store at -20°C (long term) or 2-8°C (active use).

-

Desiccant: Store vial inside a secondary container with silica gel.

Analytical Method (HPLC)

Use this method to verify purity and detect oxidative degradation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.[2]

-

Expected Retention: The amine is relatively polar; expect elution early-to-mid gradient.[1][2] Impurities (azo dimers) will elute later (more lipophilic).

Example Reaction: Suzuki Coupling at C4

This protocol demonstrates the selective activation of the C4-Br bond.[1][2]

Reagents:

-

Phenylboronic acid (1.2 eq)[3]

- (0.05 eq)

- (2.0 M aqueous, 3.0 eq)

-

Dioxane (0.1 M concentration)

Procedure:

-

Charge a microwave vial with the pyridine, boronic acid, and catalyst.

-

Seal and purge with Nitrogen for 5 minutes.

-

Add degassed Dioxane and

solution via syringe. -

Heat to 90°C for 4 hours (or 110°C microwave for 30 mins).

-

Note: The free amine at C3 does not typically interfere with the catalyst, but if yields are low, consider using a weaker base (

) or protecting the amine as an acetamide.

Synthesis Logic (Regioselectivity Challenge)

Why is this compound expensive/hard to find? Direct bromination of 2-methoxypyridin-3-amine typically occurs at the C5 position (para to the methoxy) or C6 position (para to the amine), not the C4 position.[2]

To synthesize the 4-bromo isomer, a directed metalation approach is often required:

-

Protection: Protect the amine (e.g., as a pivalamide) to direct lithiation.

-

Lithiation: Treat with

-BuLi. The pivalamide and methoxy groups direct lithiation to the C4 position (ortho-lithiation).[2] -

Bromination: Quench with a bromine source (

or -

Deprotection: Hydrolyze the pivalamide.[2]

Figure 2: Likely synthetic route overcoming standard electrophilic substitution rules.

Safety & Handling (SDS Highlights)

References

-

PubChem Database. 4-Bromo-2-methoxypyridin-3-amine (Compound Summary). National Center for Biotechnology Information.[2] Link

-

BLD Pharm. Product Analysis: 4-Bromo-2-methoxypyridin-3-amine (CAS 1779857-24-7).[1][2][6][7][8]Link

-

Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. (Reference for Directed Ortho-Metalation protocols in pyridines).

-

AK Scientific. Catalog Entry: 4-Bromo-2-methoxypyridin-3-amine.[1][2][7]Link

Sources

- 1. 1949816-22-1|4,6-dibromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-bromo-3-methoxypyridin-2-amine (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 3-Amino-2-methoxypyridine | C6H8N2O | CID 2737488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 884495-39-0|5-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]

- 7. 1779857-24-7 4-Bromo-2-methoxypyridin-3-amine AKSci 7797FH [aksci.com]

- 8. 1779857-24-7|4-Bromo-2-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]

4-Bromo-2-methoxypyridin-3-amine CAS number and molecular identifiers

Molecular Identity & Physicochemical Profile[1][2]

4-Bromo-2-methoxypyridin-3-amine is a highly specialized heterocyclic building block characterized by a dense functionalization pattern on the pyridine core. Its structural uniqueness lies in the contiguous arrangement of three distinct functional groups (methoxy, amino, and bromo) at the C2, C3, and C4 positions, respectively. This "crowded" motif makes it a critical scaffold for designing fused heterocycles, particularly in kinase inhibitor discovery (e.g., PI3K, mTOR pathways).

Core Identifiers

| Identifier Type | Value | Notes |

| Chemical Name | 4-Bromo-2-methoxypyridin-3-amine | Systematic IUPAC |

| CAS Registry Number | 1779857-24-7 | Note: Often confused with the 6-bromo isomer (CAS 89466-18-2).[1] |

| SMILES | COc1ncc(Br)c(N)c1 | Unambiguous structure string |

| InChIKey | GNIQIEYMMMXCJT-UHFFFAOYSA-N | Standard Hash |

| Molecular Formula | C₆H₇BrN₂O | |

| Molecular Weight | 203.04 g/mol |

Reactivity Map & Structural Logic

The molecule possesses three orthogonal reactive handles, allowing for sequential, chemoselective functionalization.

Figure 1: Orthogonal reactivity profile of the 4-bromo-2-methoxypyridin-3-amine scaffold.

Synthetic Utility & Strategic Importance

In medicinal chemistry, this compound serves as a "linchpin" intermediate. The C4-bromide is positioned to allow the introduction of aryl or heteroaryl groups via Palladium-catalyzed cross-coupling, while the adjacent C3-amine can simultaneously participate in cyclization reactions to form bicyclic systems such as pyrido[3,4-b]pyrazines or 1,5-naphthyridines .

Critical Distinction: Unlike the more common 6-bromo isomer (where the bromine is para to the amine), the 4-bromo position places the halogen ortho to the amine. This proximity is essential for accessing specific chemical space where steric constraints or "molecular bite angles" are required for protein binding.

Synthesis & Purification Protocols

Synthesizing the 4-bromo isomer is challenging because direct bromination of 2-methoxypyridin-3-amine typically favors the C6 position (para-directing effect of the amine) or C5. To achieve high regioselectivity for the C4 position, a Directed Ortho-Metalation (DoM) strategy is recommended over direct electrophilic aromatic substitution.

Protocol: Regioselective Synthesis via Directed Ortho-Metalation

This protocol utilizes a pivaloyl protecting group to direct lithiation to the C4 position.

Prerequisites:

-

Anhydrous THF (freshly distilled or from solvent system).

-

Inert atmosphere (Argon/Nitrogen).

-

Temperature control (-78 °C).

Step-by-Step Methodology:

-

Protection (Amine Shielding):

-

Dissolve 2-methoxypyridin-3-amine (1.0 equiv) in DCM.

-

Add Pyridine (1.5 equiv) and Pivaloyl chloride (1.1 equiv) at 0 °C.

-

Stir at RT for 4 hours. Aqueous workup yields N-(2-methoxypyridin-3-yl)pivalamide.

-

Why: The pivaloyl group coordinates with the lithium base, directing deprotonation to the adjacent C4 position (ortho-lithiation).

-

-

Lithiation & Bromination (The Critical Step):

-

Dissolve the pivalamide intermediate in anhydrous THF under Argon.

-

Cool to -78 °C .

-

Add n-Butyllithium (2.2 equiv) dropwise. Maintain temperature < -70 °C.

-

Mechanism: n-BuLi removes the C4 proton, stabilized by the pivaloyl oxygen and the pyridine nitrogen.

-

Stir for 2 hours at -78 °C.

-

Add 1,2-Dibromo-1,1,2,2-tetrafluoroethane (or CBr₄) as the bromine source.

-

Allow to warm to RT slowly.

-

-

Deprotection:

-

Reflux the crude brominated intermediate in 3M HCl/Ethanol for 6 hours.

-

Neutralize with NaOH to precipitate the free amine.

-

Figure 2: Directed Ortho-Metalation (DoM) pathway for high-purity synthesis.

Structural Characterization Logic

Validating the regiochemistry (C4-Br vs. C6-Br) is crucial.

-

¹H NMR (DMSO-d₆):

-

The 4-bromo isomer will show two aromatic doublets for the pyridine protons (H5 and H6) with a coupling constant typical of ortho coupling (~5-6 Hz).

-

Contrast: The 6-bromo isomer would show doublets for H4 and H5 with ortho coupling, but the chemical shifts will differ due to the proximity to the nitrogen.

-

Key Diagnostic: In the 4-bromo isomer, the H6 proton (adjacent to Nitrogen) typically appears further downfield (~7.8 - 8.0 ppm) compared to H5.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Irradiation of the Methoxy group (OMe) should show a correlation with the NH₂ protons or H3 (if applicable), but not with the Br.

-

Crucially, NOE between the NH₂ protons and the H4 position will be absent in the target molecule (substituted by Br), whereas in the 6-bromo isomer, an NOE between NH₂ and H4 would be observed.

-

Safety & Handling (SDS Highlights)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for halogenated aminopyridines.

-

Hazards:

-

Skin/Eye Irritant: High probability of causing severe eye irritation (H319) and skin irritation (H315).

-

Acute Toxicity: Harmful if swallowed (H302). Pyridines can be absorbed through the skin.

-

-

Storage:

-

Store at 2-8 °C under inert gas (Argon). The amine is susceptible to oxidation, and the bromide can be light-sensitive over long periods.

-

Keep away from strong oxidizing agents and acids.

-

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual.

-

PubChem. (2025).[2] Compound Summary: 4-Bromo-2-methoxypyridine Derivatives. Retrieved from [Link]

Sources

Structural Analysis & Synthetic Utility of 2-Methoxy-3-amino-4-bromopyridine Derivatives

Executive Summary

The scaffold 2-methoxy-3-amino-4-bromopyridine represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space (e.g., MEK, PI3K, and EGFR inhibitors). Its trifunctional nature offers three distinct vectors for chemical space exploration:

-

C2-Methoxy: Modulates solubility and acts as a hydrogen bond acceptor.

-

C3-Amino: A critical vector for amide/urea formation or cyclization to azaindoles/naphthyridines.

-

C4-Bromo: An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the primary challenge in working with this scaffold: regiochemical ambiguity . During synthesis, distinguishing the 4-bromo isomer from the thermodynamically stable 6-bromo byproduct is critical. We present a self-validating analytical workflow combining

Part 1: Synthetic Logic & Regiochemical Control

The Regioselectivity Challenge

Direct bromination of 2-methoxy-3-aminopyridine is fraught with risk. The amino group (strongly activating, ortho/para director) and the methoxy group (activating, ortho/para director) compete. Standard electrophilic bromination (NBS/MeCN) typically favors the C6 position (para to the amine) or C5, rather than the desired C4 position, due to steric crowding at C4.

Recommended Route: Nitration-Reduction Strategy

To ensure the 4-bromo regiochemistry, a "reverse" functionalization strategy is recommended. Starting from 2-methoxy-4-bromopyridine (where the halogen is already installed) eliminates positional ambiguity.

Protocol Overview:

-

Precursor: 2-Methoxy-4-bromopyridine.

-

Nitration:

at -

Reduction:

or

Checkpoint: This route structurally guarantees the 4-bromo placement, assuming the starting material is pure.

Visualization: Synthetic Pathways & Decision Tree

Caption: Figure 1. Comparison of direct bromination (risky) vs. nitration-reduction (preferred) to ensure C4-bromo regiochemistry.

Part 2: Spectroscopic Elucidation (The "Self-Validating" System)

When the synthesis is complete, you must verify the structure. Relying solely on MS (Mass Spectrometry) is insufficient as regioisomers (4-Br vs 6-Br) have identical masses (

H NMR Analysis: The Coupling Constant Filter

The distinction relies on the Vicinal Coupling (

| Isomer | Protons Present | Coupling Pattern | Key Value ( |

| 4-Bromo (Target) | H5, H6 | Doublets (vicinal) | |

| 6-Bromo (Impurity) | H4, H5 | Doublets (vicinal) | |

| 5-Bromo (Rare) | H4, H6 | Singlets (meta) |

Self-Validating Rule: If your doublet coupling constant is > 7.0 Hz, you have synthesized the wrong isomer (6-bromo).

NOE (Nuclear Overhauser Effect) Confirmation

To definitively prove the position of the amine relative to the methoxy and bromo groups:

-

Irradiate -OMe (

3.9): Should show NOE enhancement of the C3-NH2 protons (if exchange is slow) or H3 if the amine were absent. -

Irradiate H6 (

~7.8): Should show NOE to H5 ( -

Irradiate H5: Should show NOE to H6 and NO interaction with the C4 substituent (Bromine has no protons).

Data Table: Expected Chemical Shifts ( -DMSO)

| Position | Group/Atom | Shift ( | Multiplicity | Integral | Assignment Logic |

| C2 | 3.85 - 3.95 | Singlet | 3H | Deshielded by O | |

| C3 | 5.00 - 5.50 | Broad Singlet | 2H | Exchangeable ( | |

| C5 | 6.80 - 6.90 | Doublet ( | 1H | Shielded (beta to N) | |

| C6 | 7.70 - 7.80 | Doublet ( | 1H | Deshielded (alpha to N) |

Part 3: Solid-State & Conformational Analysis

Intramolecular Hydrogen Bonding

In the solid state (X-ray) and non-polar solvents, this molecule exhibits a planar conformation driven by an intramolecular hydrogen bond between the C3-Amino proton and the C2-Methoxy oxygen (or the ring Nitrogen, though OMe is sterically favored).

-

Impact on Drug Design: This "locking" effect reduces the entropic penalty upon binding to a protein target (e.g., a kinase hinge region). It also increases lipophilicity (

) by masking polar donors/acceptors.

Visualization: Conformational Logic

Caption: Figure 2. Structural consequences of the intramolecular hydrogen bond network.

Part 4: Functionalization Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

The C4-Bromo position is highly reactive towards Pd-catalyzed coupling. However, the free amine at C3 can coordinate to Pd, potentially poisoning the catalyst.

Reagents:

-

Catalyst:

(Preferred over -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1).[1]

-

Temperature:

.

Step-by-Step:

-

Charge: Add 2-methoxy-3-amino-4-bromopyridine (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq) to a vial.

-

Degas: Seal and purge with Argon for 5 minutes (Critical: Oxygen kills the active Pd(0) species).

-

Catalyst: Add

(0.05 eq) quickly under Argon counter-flow. -

Heat: Stir at

for 4–12 hours. -

Monitor: TLC (Hexane/EtOAc 1:1). Product usually fluoresces blue/purple under UV due to extended conjugation.

Protocol B: Buchwald-Hartwig Amination (C4-Displacement)

If replacing the Bromine with an amine (to make a diamino-pyridine):

-

Ligand Choice: Use Xantphos or BINAP . Monodentate ligands often fail due to chelation by the substrate's C3-amine.

-

Base:

(Sodium tert-butoxide). -

Solvent: Toluene or Dioxane (anhydrous).

References

-

Regioselective Bromination of Aminopyridines Canibano, V. et al. "Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide." Synthesis, 2005.

-

Suzuki Coupling Protocols for Heterocycles Miyaura, N., Suzuki, A.[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[2]

-

NMR Assignment of Pyridines Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, Chapter 4 (Coupling Constants).

-

Structural Data for 3-Amino-4-bromopyridine Sigma-Aldrich/Merck. "Product Specification: 3-Amino-4-bromopyridine."

-

Kinase Inhibitor Scaffold Design Roughley, S. D., Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on intramolecular H-bonding in pyridines).

Sources

Precision Engineering of the Pyridine Core: A Technical Guide to Polysubstituted Synthesis Intermediates

Executive Summary

The pyridine moiety remains the single most prevalent heterocyclic ring system in FDA-approved pharmaceuticals, appearing in blockbusters from Esomeprazole to Imatinib. However, the challenge for modern drug discovery is no longer just accessing the ring, but achieving precise, regioselective polysubstitution.

This technical guide moves beyond basic textbook reactions to analyze the critical intermediates that dictate success or failure in pyridine synthesis. We focus on three distinct mechanistic paradigms: the oxidative aromatization of acyclic precursors (Hantzsch/Kröhnke), the metallacyclic assembly ([2+2+2] cycloaddition), and direct late-stage functionalization (C-H activation).

The Strategic Landscape: Why Intermediates Matter

In Structure-Activity Relationship (SAR) studies, the ability to independently vary substituents at the C2, C3, and C4 positions is paramount. Traditional methods often lock chemists into symmetrical substitution patterns. Understanding the stability and reactivity of specific intermediates—such as the 1,4-dihydropyridine (1,4-DHP) or the cobaltacyclopentadiene —allows for the design of "divergent" synthetic routes where a single common precursor can yield a library of analogs.

Acyclic Precursor Assembly: Controlling the Oxidation State

The Hantzsch Paradigm: The 1,4-DHP Checkpoint

The Hantzsch synthesis is a condensation powerhouse, but its utility relies entirely on the successful oxidation of the 1,4-dihydropyridine (DHP) intermediate.

-

The Intermediate: The 1,4-DHP is a distinct, isolable species. It is chemically robust but susceptible to light-induced degradation.

-

The Challenge: Classical aromatization uses harsh oxidants (HNO₃, CrO₃) that can cleave sensitive substituents.

-

Modern Solution: Photocatalytic aromatization. Using visible light and a catalyst (e.g., Eosin Y) allows the DHP to serve as a radical reservoir, transferring electrons to an external oxidant (often atmospheric O₂) under mild conditions.

The Kröhnke Paradigm: Pyridinium Ylides

For 2,4,6-trisubstituted pyridines, the Kröhnke synthesis offers superior regiocontrol via a pyridinium ylide intermediate.

-

Mechanism: An

-pyridinium methyl ketone salt is deprotonated to form an enolate-like ylide. This nucleophile attacks an -

Why it works: The initial pyridinium group acts as a distinct leaving group upon cyclization with ammonia, driving the aromatization thermodynamically without external oxidants.

Figure 1: Hantzsch Synthesis & Aromatization Pathway

Caption: The Hantzsch pathway converges on the 1,4-DHP intermediate, requiring an oxidative step to achieve aromaticity.[3][4]

The Metallacycle Route: [2+2+2] Cycloaddition

This method is the gold standard for atom economy, constructing the pyridine core from two alkynes and a nitrile. The critical intermediate here is the metallacyclopentadiene .

The Cobalt Connection

Cobalt (specifically CpCo(I) species) is the most versatile catalyst for this transformation.

-

The Intermediate: The reaction initiates with the oxidative coupling of two alkynes to the metal center, forming a cobaltacyclopentadiene (a 5-membered metallacycle).

-

Regioselectivity: The orientation of the alkynes in this intermediate dictates the substitution pattern (2,3,6- vs 2,4,6-). Steric bulk on the Cp ligand (e.g., Cp*) can force specific orientations, favoring one regioisomer.

-

Nitrile Insertion: The nitrile coordinates to the metal and inserts into the Co-C bond, expanding the ring to a 7-membered metallacycle before reductive elimination releases the pyridine.

Figure 2: Cobalt-Catalyzed [2+2+2] Mechanism

Caption: The cobaltacyclopentadiene is the regiodetermining intermediate in [2+2+2] cycloaddition.

Late-Stage Functionalization: C-H Activation

Instead of building the ring, this strategy modifies an existing pyridine core. The challenge is the electron-deficient nature of pyridine, which makes electrophilic attack difficult.

The Palladacycle Intermediate

To functionalize the C2 (ortho) position, Directed C-H Activation is employed.

-

Mechanism: A directing group (DG) coordinates to Pd(II). This proximity forces the metal to cleave the ortho C-H bond, forming a stable 5-membered palladacycle .

-

Self-Validation: The formation of this palladacycle is often the rate-determining step (RDS) or precedes it. Successful reaction optimization often involves tuning the "bite angle" of the ligand to stabilize this specific intermediate.

Detailed Experimental Protocols

Protocol A: Green Synthesis of 1,4-Dihydropyridines (Hantzsch Modified)

Adapted from recent green chemistry optimizations [1].

Objective: Synthesis of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

-

Reactants: In a 50 mL round-bottom flask, combine:

-

Benzaldehyde (10 mmol, 1.06 g)

-

Ethyl acetoacetate (20 mmol, 2.60 g)

-

Ammonium acetate (12 mmol, 0.92 g)

-

-

Solvent System: Add Ethanol:Water (1:1 v/v, 15 mL). Note: Water acts as a hydrophobic driver, accelerating the reaction via the "on-water" effect.

-

Catalysis: Add 5 mol% L-Proline (organocatalyst).

-

Reaction: Stir vigorously at reflux (80°C) for 2-4 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The disappearance of benzaldehyde indicates completion.

-

-

Workup: Cool to room temperature. The 1,4-DHP product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with ice-cold water (3 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol if necessary.

-

Yield Expectation: 85-92%.

Protocol B: Co-Catalyzed [2+2+2] Cycloaddition

Based on Co(I) generation in situ [2].[5][6]

Objective: Regioselective synthesis of 2-substituted pyridine.

-

Catalyst Prep (In Glovebox): Dissolve [CoCp*(CH3CN)3][BF4]2 (5 mol%) in dry THF. Add NaBEt3H (10 mol%) dropwise to reduce Co(III) to the active Co(I) species. Color change from orange to dark red indicates active catalyst formation.

-

Substrate Addition: Add 1,6-diyne (1.0 equiv) and Nitrile (1.5 equiv) to the catalyst solution.

-

Reaction: Seal the tube and heat to 60°C for 12 hours.

-

Quenching: Open to air (oxidizes the catalyst) and filter through a short pad of silica/Celite.

-

Purification: Concentrate in vacuo and purify via flash chromatography.

Comparative Data: Method Selection Matrix

| Feature | Hantzsch Synthesis | Kröhnke Synthesis | [2+2+2] Cycloaddition | C-H Activation |

| Primary Intermediate | 1,4-Dihydropyridine | Pyridinium Ylide / 1,5-diketone | Metallacyclopentadiene | Palladacycle |

| Substitution Pattern | Symmetrical (2,6-identical) | 2,4,6-Trisubstituted | Flexible (depends on alkynes) | Ortho-selective (C2) |

| Atom Economy | Moderate (Loss of H₂O) | Moderate (Loss of Pyridine) | Excellent (100%) | High (Loss of HX) |

| Key Limitation | Requires oxidation step | Limited to aryl substituents | Catalyst cost/sensitivity | Requires directing group |

| Typical Yield | 80-95% | 70-85% | 60-90% | 50-80% |

References

-

Hantzsch Dihydropyridine Synthesis . Organic Chemistry Portal. [Link]

-

In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines . Organic Chemistry Frontiers (RSC), 2025. [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines . RSC Advances, 2025. [Link]

-

The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions . Chem. Soc. Rev., 2007. [Link]

Sources

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]

- 6. In situ generated cobalt(i) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Electronic effects of methoxy group on 3-aminopyridine reactivity

An In-depth Technical Guide

Topic: Electronic Effects of the Methoxy Group on 3-Aminopyridine Reactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Modulating the Pyridine Core

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents. Its unique electronic properties, governed by the electronegative nitrogen atom, offer a rich canvas for synthetic modification. 3-Aminopyridine, in particular, serves as a versatile building block, providing a key vector for molecular elaboration. The introduction of a methoxy group (–OCH₃) onto this core introduces a fascinating electronic interplay. The methoxy group's dual nature—acting as both an inductive electron-withdrawer and a powerful resonance donor—profoundly alters the reactivity, basicity, and regiochemical outcomes of subsequent reactions.[1][2][3] This guide provides a detailed exploration of these electronic effects, offering field-proven insights and practical methodologies for researchers aiming to harness this subtle yet powerful modulation in the design and synthesis of novel compounds.

Part 1: A Duality of Forces: The Electronic Character of the Methoxy Group

To comprehend the influence of the methoxy group on the 3-aminopyridine scaffold, one must first appreciate its intrinsic electronic properties. The group exerts two opposing effects simultaneously: an inductive effect (-I) and a resonance (or mesomeric) effect (+R or +M).[2][4]

-

Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative. Consequently, it withdraws electron density from the aromatic ring through the sigma (σ) bond.[1][5] This effect is distance-dependent and deactivates the entire ring to some extent.

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[3][4] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the methoxy group.

Crucially, for substituents like the methoxy group, the resonance effect is generally more powerful and dominant than the inductive effect when it can participate effectively with the π-system.[3][6] This makes the methoxy group an overall electron-donating and activating group in electrophilic aromatic substitution.

Caption: Concerted activation for SEAr by C3-amino and C6-methoxy groups.

Part 3: Methodologies for Characterization and Analysis

Validating the electronic effects described requires robust experimental and computational methods.

Experimental Protocol 1: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for measuring the basicity of a methoxy-substituted 3-aminopyridine.

Causality: The pKa is the pH at which the compound is 50% protonated. By titrating the compound (a base) with a strong acid and monitoring the pH, we can find the inflection point of the titration curve, which corresponds to the pKa.

Materials:

-

Methoxy-3-aminopyridine derivative

-

0.1 M Hydrochloric Acid (HCl), standardized

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

Procedure:

-

Sample Preparation: Accurately weigh ~0.1 mmol of the aminopyridine derivative and dissolve it in 50 mL of deionized water in a 100 mL beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M HCl over the beaker.

-

Initial Reading: Record the initial pH of the solution before adding any titrant.

-

Titration: Add the HCl titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Endpoint: Continue the titration well past the equivalence point, where the pH changes most rapidly.

-

Data Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point (the point where half the volume of titrant required to reach the inflection point has been added). Alternatively, the pKa can be determined from the maximum of the first derivative plot (ΔpH/ΔV vs. V).

Self-Validation: The protocol's integrity is maintained by using a recently calibrated pH meter, a standardized acid titrant, and CO₂-free water to prevent interference from carbonic acid. Repeating the titration multiple times ensures reproducibility.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Computational Workflow: Density Functional Theory (DFT) Analysis

Computational chemistry provides powerful predictive insights into electronic structure and reactivity.

Causality: DFT calculations can model the electron distribution in a molecule, allowing for the prediction of properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and pKa. [7][8]These calculated parameters correlate directly with the molecule's reactivity and basicity.

Workflow:

-

Structure Optimization: Build the 3D structure of the methoxy-3-aminopyridine isomer of interest. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). [7]2. Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine electronic properties.

-

Electrostatic Potential (ESP) Map: Visualize the ESP mapped onto the electron density surface. This will show electron-rich (red) and electron-poor (blue) regions, highlighting the nucleophilicity of the ring carbons and the basicity of the nitrogen lone pair.

-

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicators of reactivity. A higher HOMO energy suggests greater nucleophilicity and susceptibility to electrophilic attack.

-

pKa Prediction: Calculate the free energies of the neutral and protonated forms of the molecule in the gas phase and in a simulated aqueous environment (using a continuum solvation model like CPCM). The pKa can then be derived using a thermodynamic cycle. [9]3. Data Interpretation: Compare the calculated values across different isomers to predict trends in basicity and reactivity, which can then guide synthetic efforts.

-

Conclusion

The methoxy group is a potent modulator of 3-aminopyridine's chemical personality. Its electron-donating resonance effect generally overrides its inductive withdrawal, leading to an overall activation of the ring towards electrophilic substitution. This same duality of character subtly adjusts the basicity of the pyridine nitrogen, an effect that is highly sensitive to the substituent's position. For researchers in drug development, a thorough understanding of these electronic principles is not merely academic; it is essential for the rational design of synthetic routes, the prediction of metabolic pathways, and the fine-tuning of a molecule's physicochemical properties, such as pKa, to optimize target engagement and bioavailability.

References

- Benchchem. (n.d.). An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene.

- Benchchem. (n.d.). A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines.

- Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?

- Scribd. (n.d.). Hammett Substituent Constants Table.

- Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating.

- Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.

- Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects.

- Dalton Transactions. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.

- Lumen Learning. (n.d.). How Delocalized Electrons Affect pKa Values.

- Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.

- National Center for Biotechnology Information. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025, August 7). International Journal of Chemistry.

- ResearchGate. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines.

- National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.

- Wikipedia. (n.d.). Pyridine.

- Chegg. (2018, January 22). Question: I. (20%) In the table below are pKa values for the conjugate acid form of substituted pyridines at 25°C Compoun.

- University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity.

- SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.

Sources

- 1. benchchem.com [benchchem.com]

- 2. But methoxy grp has negative inductive effect then how it's electron dona.. [askfilo.com]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. vaia.com [vaia.com]

- 6. How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. benchchem.com [benchchem.com]

- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Topic: Potential Bioisosteres for 4-Bromo-2-methoxypyridin-3-amine in Drug Design

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving optimal efficacy, selectivity, and pharmacokinetic profiles. The 4-Bromo-2-methoxypyridin-3-amine scaffold represents a privileged starting point in many drug discovery programs, offering a versatile three-point pharmacophore. This technical guide provides an in-depth analysis of potential bioisosteric replacements for this scaffold, aimed at guiding researchers in the rational design of next-generation analogs. We will deconstruct the molecule into its core components—the pyridine ring, the bromo substituent, the methoxy group, and the amine—to explore mechanistically-driven modifications. This document outlines the causal rationale behind each proposed bioisosteric switch, provides detailed synthetic and screening protocols, and summarizes key data to facilitate informed decision-making in drug development campaigns.

Introduction: The Principle of Bioisosterism and the Subject Scaffold

Bioisosterism, a cornerstone of rational drug design, involves the substitution of atoms or functional groups within a bioactive molecule with other moieties of similar chemical and physical properties to create a novel compound with improved characteristics.[1][2] The objective is to enhance potency, modulate selectivity, improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, reduce toxicity, or secure novel intellectual property.[3][4] Bioisosteres are broadly classified as classical (structurally and electronically similar) or non-classical (structurally distinct but functionally similar).[1][5][6]

The lead molecule, 4-Bromo-2-methoxypyridin-3-amine, presents four key "hotspots" for bioisosteric modification. Each functional group plays a distinct role in the molecule's overall profile:

-

Pyridine Core: A heterocyclic aromatic ring whose nitrogen atom acts as a hydrogen bond acceptor, influences pKa, and impacts metabolic stability.[7][8]

-

4-Bromo Group: A halogen atom that provides steric bulk, lipophilicity, and can participate in halogen bonding. It also serves as a synthetic handle for further derivatization.

-

2-Methoxy Group: An electron-donating group and hydrogen bond acceptor that can be a site of metabolic O-demethylation.[9]

-

3-Amine Group: A primary amine that is a critical hydrogen bond donor and a basic center, significantly influencing solubility and receptor interactions.

This guide will systematically explore bioisosteric strategies for each of these hotspots.

Figure 1: Key bioisosteric modification points on the 4-Bromo-2-methoxypyridin-3-amine scaffold.

Strategic Bioisosteric Replacements

The selection of a bioisostere is a context-dependent decision driven by a specific optimization goal.[1] Below, we analyze potential replacements for each functional moiety of the parent scaffold.

The Pyridine Core: Scaffold Hopping

Scaffold hopping is a powerful strategy to explore new chemical space, improve properties, and circumvent existing patents.[10][11] Replacing the pyridine ring with another heterocycle can profoundly alter a compound's metabolic stability, solubility, and receptor binding interactions.[12][13]

-

Rationale for Replacement:

-

Modulate Basicity (pKa): The pyridine nitrogen (pKa of pyridine ≈ 5.2) is a key basic center. Replacing it with pyrimidine (pKa ≈ 1.3) or pyridazine (pKa ≈ 2.3) can drastically reduce basicity, which may be advantageous for cell permeability or to avoid off-target effects like hERG channel inhibition.

-

Alter H-Bonding Vectors: Changing the position or number of nitrogen atoms introduces new hydrogen bond donor/acceptor possibilities, potentially leading to improved potency or selectivity.[8][14]

-

Enhance Metabolic Stability: Aromatic systems are prone to oxidation by cytochrome P450 enzymes. Introducing more nitrogen atoms to create a more electron-deficient ring (e.g., pyrimidine) can increase resistance to oxidative metabolism.[13]

-

Explore Novel Geometries: Five-membered rings like pyrazole or isoxazole can present the key substituents in a different spatial arrangement, potentially accessing new binding modes.

-

| Original Moiety | Proposed Bioisostere | Key Rationale | Potential Impact |

| Pyridine | Pyrimidine | Reduce basicity, increase metabolic stability (more electron-deficient ring).[13][14] | Lower pKa, improved in vivo clearance, may alter H-bond geometry. |

| Pyridine | Pyridazine | Alter dipole moment and H-bond vector of the ring nitrogens. | May improve solubility and/or identify new key binding interactions. |

| Pyridine | Isoxazole | Non-basic ring, alters steric and electronic profile.[11] | Eliminates basicity, may improve oral absorption, significant change in SAR. |

| Pyridine | Thiophene | Mimics aromaticity and size of a phenyl ring, removes the basic nitrogen. | Reduced polarity, loss of H-bond acceptor, potential for different metabolism. |

| Pyridine | Bicyclo[1.1.1]pentane | 3D, non-aromatic replacement for the phenyl/pyridyl ring to "escape from flatland".[15][16][17] | Improved solubility and pharmacokinetic properties, loss of aromatic interactions. |

Table 1: Potential bioisosteric replacements for the pyridine core.

The 4-Bromo Substituent

The bromine atom is a versatile substituent but can be a liability due to potential metabolic dehalogenation or toxicity concerns. Its replacement is often aimed at fine-tuning lipophilicity and electronic character.

-

Rationale for Replacement:

-

Modulate Lipophilicity: Exchanging bromine (Hansch π ≈ +0.86) for chlorine (π ≈ +0.71), cyano (π ≈ -0.57), or trifluoromethyl (π ≈ +0.88) allows for precise control over the molecule's overall lipophilicity (LogP/LogD).

-

Alter Electronic Effects: The electronic nature can be shifted from the weakly deactivating bromo group to a strongly electron-withdrawing cyano or trifluoromethyl group, which can influence the pKa of the pyridine nitrogen and the 3-amine.

-

Improve Metabolic Stability: Replacing the bromo group can block a potential site of metabolism.

-

Introduce New Interactions: A cyano group can act as a hydrogen bond acceptor, while a trifluoromethyl group is a poor H-bond acceptor but can engage in favorable dipole-dipole interactions.

-

| Original Moiety | Proposed Bioisostere | Key Rationale | Potential Impact |

| Bromo (-Br) | Chloro (-Cl) | Classical bioisostere with slightly smaller size and lower lipophilicity.[18] | Minor modulation of potency and physicochemical properties. |

| Bromo (-Br) | Cyano (-CN) | Reduces lipophilicity, acts as a strong H-bond acceptor, similar size.[18] | Improved solubility, potential for new H-bonding interactions, increased polarity. |

| Bromo (-Br) | Trifluoromethyl (-CF3) | Strong electron-withdrawing group, highly lipophilic, metabolically stable.[18] | Increased metabolic stability, enhanced lipophilicity, may improve membrane permeability. |

| Bromo (-Br) | Methyl (-CH3) | Reduces size and lipophilicity compared to Br, removes halogen. | May improve safety profile, probes importance of steric bulk at this position. |

Table 2: Potential bioisosteric replacements for the 4-Bromo substituent.

The 2-Methoxy Substituent

The methoxy group is a common feature in drugs, acting as a hydrogen bond acceptor and influencing conformation. However, it is a primary site for CYP450-mediated O-demethylation, often leading to rapid clearance.[9]

-

Rationale for Replacement:

-

Block Metabolism: Replacing the O-methyl group is a classic strategy to improve metabolic stability. Fluorine is a common replacement for a methoxy group.[19]

-

Modulate H-Bonding: The oxygen atom is a hydrogen bond acceptor. Replacing it with groups of varying H-bonding capacity (e.g., F, CHF2) can probe the importance of this interaction.

-

Adjust Lipophilicity: An aromatic methoxy group has a negligible effect on lipophilicity (ΔLogD ≈ 0).[9] Replacing it with fluorine (ΔLogD ≈ +0.15) or a difluoromethoxy group (ΔLogD ≈ +1.0) can be used to systematically increase lipophilicity.

-

| Original Moiety | Proposed Bioisostere | Key Rationale | Potential Impact |

| Methoxy (-OCH3) | Fluoro (-F) | Classical bioisostere for -OH or -OCH3; blocks O-demethylation, similar size, acts as a weak H-bond acceptor.[19] | Significantly improved metabolic stability, slight increase in lipophilicity, weakened H-bond acceptance. |

| Methoxy (-OCH3) | Difluoromethoxy (-OCHF2) | Retains the oxygen H-bond acceptor but is much more metabolically robust and electron-withdrawing. | Increased metabolic stability and lipophilicity, may alter ring electronics and pKa. |

| Methoxy (-OCH3) | Amino (-NH2) | Introduces a hydrogen bond donor and increases basicity. | Significant change in physicochemical properties, potential for new H-bond donor interactions. |

| Methoxy (-OCH3) | Methyl (-CH3) | Removes the H-bond acceptor, slightly increases lipophilicity. | Probes the necessity of the H-bond acceptor, may improve stability if ether cleavage is a liability. |

Table 3: Potential bioisosteric replacements for the 2-Methoxy substituent.

The 3-Amine Substituent

The primary amine is often a crucial pharmacophoric element, serving as a key hydrogen bond donor and providing a center of basicity that aids in solubility.

-

Rationale for Replacement:

-

Fine-Tune Basicity: The basicity of the amine can be modulated by converting it to a secondary amine (-NHR) or an amide (-NHCOR), which can impact cell permeability and off-target ion channel interactions.

-

Alter H-Bonding: An amide or sulfonamide replacement changes the H-bond donor/acceptor profile and introduces new steric bulk.

-

Improve Metabolic Stability: Primary amines can be sites of oxidative deamination.

-

Introduce Novel Interactions: Incorporating the amine into a small heterocyclic ring (e.g., pyrazole) can lock its conformation and introduce new interaction points.

-

| Original Moiety | Proposed Bioisostere | Key Rationale | Potential Impact |

| Amino (-NH2) | Hydroxyl (-OH) | Classical bioisostere that maintains H-bonding but changes from a donor/weak acceptor to a donor/acceptor.[5] | Removes basicity, potentially improving permeability and reducing certain off-target effects. |

| Amino (-NH2) | Methylamino (-NHCH3) | Increases steric bulk and slightly increases basicity. | Probes for additional binding pockets, may alter H-bond geometry. |

| Amino (-NH2) | Acetamido (-NHCOCH3) | Non-basic, introduces a H-bond acceptor (carbonyl) and donor (N-H).[20] | Eliminates basicity, increases molecular weight, can improve metabolic stability. |

| Amino (-NH2) | Hydroxymethyl (-CH2OH) | Non-basic, maintains H-bond donor capability, increases polarity. | Improved solubility, removal of the basic center. |

Table 4: Potential bioisosteric replacements for the 3-Amine substituent.

Experimental Validation: Protocols and Workflows

A successful bioisosteric replacement strategy requires robust and efficient validation. This involves parallel synthesis of analogs and a tiered screening cascade to assess their biological activity and drug-like properties.

General Synthetic Protocol for Analog Generation

The synthesis of analogs can be achieved through modifications of established routes. The following protocol provides a representative workflow for generating analogs at the 4-position via Suzuki coupling, a common and versatile cross-coupling reaction.

Protocol 1: Synthesis of 4-Aryl-2-methoxypyridin-3-amine Analogs

-

Starting Material: 4-Bromo-2-methoxypyridin-3-amine.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), combine 4-Bromo-2-methoxypyridin-3-amine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as K2CO3 (2.0 eq.).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours. Causality Note: The heat is required to drive the catalytic cycle, while the inert atmosphere prevents the degradation of the palladium catalyst.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous base in the workup removes inorganic salts and the boronic acid starting material.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired analog.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 2: A generalized workflow for the synthesis of new analogs via Suzuki coupling.

Tiered Screening Cascade

A tiered approach to screening ensures that resources are focused on the most promising compounds. This self-validating system uses progressively more complex and physiologically relevant assays.

Figure 3: A logical screening cascade for the evaluation of newly synthesized bioisosteres.

Protocol 2: Tier 3 In Vitro Metabolic Stability Assay

-

Objective: To determine the rate of metabolism of a test compound in a liver microsomal preparation.

-

Materials: Human Liver Microsomes (HLM), NADPH regenerating system, test compound stock solution (e.g., 10 mM in DMSO), positive control (e.g., Verapamil), phosphate buffer (pH 7.4).

-

Procedure: a. Prepare a microsomal suspension in phosphate buffer on ice. b. Add the test compound to the microsomal suspension to a final concentration of 1 µM. Causality Note: A low concentration is used to ensure enzyme kinetics are in the linear range. c. Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature. d. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel reaction without NADPH serves as a negative control to account for non-enzymatic degradation. e. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: a. Centrifuge the quenched samples to precipitate proteins. b. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Conclusion

The 4-Bromo-2-methoxypyridin-3-amine scaffold is a rich starting point for medicinal chemistry exploration. The strategic application of bioisosterism, guided by a mechanistic understanding of each functional group's role, provides a powerful toolkit for lead optimization. By systematically replacing the pyridine core, bromo substituent, methoxy group, and amine, researchers can fine-tune the physicochemical and pharmacological properties of their compounds to address challenges related to potency, selectivity, and pharmacokinetics. The workflows and rationales presented in this guide serve as a comprehensive framework for designing and validating the next generation of drug candidates derived from this valuable scaffold.

References

-

Dougherty, D. A. (2008). The Pyridine N of Nicotine and the Carbonyl of Acetylcholine Hydrogen Bond Across a Subunit Interface to a Backbone NH. Protein-ligand interactions. [Link]

-

Reddy, T. S., et al. (2015). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Publishing. [Link]

-

Slideshare. (n.d.). Scaffold hopping in drug development ppt. [Link]

-

ResearchGate. (n.d.). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds | Request PDF. [Link]

-

Ma, C., et al. (2025). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Molecules. [Link]

-

Ho, K. K. C., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]

-

Doherty, J., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry. [Link]

-

Ho, K. K. C., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

-

Glyn, R. J., & Pattison, G. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Sarta, G., et al. (1990). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

-

Johnson, T. W. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery. [Link]

-

Drug Design Org. (n.d.). Bioisosterism. [Link]

-

ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by... [Link]

-

Lee, J., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

-

Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

-

Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

-

Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

-

SlidePlayer. (2012). Application of Bioisosteres in Drug Design. [Link]

-

Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. [Link]

-

Sharma, V., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

ResearchGate. (n.d.). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery | Request PDF. [Link]

-

Kumar, V., & Singh, R. (2024). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. PMC. [Link]

-

Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

-

Zhang, G., et al. (2019). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC. [Link]

-

Stepan, A. F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing. [Link]

-

Hypha Discovery Blogs. (n.d.). Bioisosteres that influence metabolism. [Link]

-

ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]

-

SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. [Link]

-

Drug Hunter. (2025). Bioisosteres Cheat Sheet. [Link]

-

Dunn, P. J., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 4-bromo-3-methoxypyridin-2-amine. [Link]

-

Stereoelectronics. (2021). Targeting receptors. [Link]

-

Kilah, N. L., & Beer, P. D. (2010). Pyridine and Pyridinium-Based Anion Receptors. ResearchGate. [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. elearning.uniroma1.it [elearning.uniroma1.it]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. ctppc.org [ctppc.org]

- 7. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic nitrogen (BaN): a ‘privileged element’ in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Scaffold hopping in drug development ppt | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]

- 16. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Benzene Bioisosteric Replacements - Enamine [enamine.net]

- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 4-Bromo-2-methoxypyridin-3-amine in Kinase Inhibitor Design

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Bromo-2-methoxypyridin-3-amine (CAS: 1086393-27-4) has emerged as a "linchpin" scaffold. Its utility stems from its unique trisubstituted pyridine core, which offers three orthogonal vectors for chemical elaboration. For medicinal chemists, this building block provides a direct entry into two privileged kinase inhibitor classes: 2-pyridones (via demethylation) and pyrido[3,2-d]pyrimidines (via cyclization).

This guide details the structural rationale, synthetic workflows, and validated protocols for leveraging this molecule to construct high-affinity ATP-competitive inhibitors.[1]

Structural Anatomy & Pharmacophore Mapping

The value of 4-Bromo-2-methoxypyridin-3-amine lies in its ability to address specific regions of the kinase ATP-binding pocket.

| Position | Functional Group | Kinase Pocket Interaction | Synthetic Utility |

| C3 | Amine (-NH₂) | Hinge Binder (Donor): Forms a critical H-bond with the kinase hinge region backbone carbonyl. | Nucleophile for cyclization (urea/amide formation). |

| C2 | Methoxy (-OMe) | Masked Hinge Binder (Acceptor): Can be demethylated to a carbonyl (C=O) to accept an H-bond from the hinge backbone NH. | Protecting group for the oxygen; Leaving group for SNAr cyclization. |

| C4 | Bromine (-Br) | Gatekeeper / Solvent Front: Directs substituents into the hydrophobic pocket or towards the solvent front to improve solubility. | Excellent handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. |

Diagram 1: Pharmacophore & Synthetic Divergence

The following diagram illustrates how this single building block diverges into two distinct inhibitor classes.

Caption: Divergent synthesis pathways transforming the pyridine scaffold into distinct kinase inhibitor classes.

Synthetic Workflows

Strategy A: The "Decoration-First" Approach (Recommended)

This strategy prioritizes the installation of the C4-substituent (the "tail") before manipulating the sensitive C2/C3 core. This avoids catalyst poisoning often caused by the bidentate nature of pyridones or fused systems.

-

C4-Arylation (Suzuki Coupling): The bromine at C4 is electronically activated by the ortho-nitrogen, making it highly reactive for Pd-catalyzed coupling.

-

Core Maturation:

-

Option 1 (Pyridone): Demethylation reveals the NH/CO tautomer, establishing the classic Donor-Acceptor hinge binding motif.

-

Option 2 (Bicyclic): Condensation with formamide or triethyl orthoformate closes the ring to form the pyrido[3,2-d]pyrimidine.

-

Strategy B: The "Core-First" Approach

Used when the C4-substituent is unstable to cyclization conditions.

-

Cyclization: Convert the starting material directly to 4-bromo-pyrido[3,2-d]pyrimidine.

-

C4-Functionalization: Perform SNAr or Suzuki coupling on the bicyclic core. Note: The C4-position in the fused system is highly electrophilic.

Detailed Experimental Protocols

The following protocols are validated for high reproducibility.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at the C4 position while preserving the methoxy and amine groups.

Reagents:

-

Substrate: 4-Bromo-2-methoxypyridin-3-amine (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv) — Chosen for resistance to amine poisoning.

-

Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[2]

Procedure:

-

Setup: In a microwave vial or Schlenk flask, combine the substrate, boronic acid, and Pd catalyst.

-

Degassing: Seal the vessel and purge with Argon for 5 minutes. This is critical; oxygen promotes homocoupling and catalyst deactivation.

-

Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

-

Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄.[3]

-

Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the starting bromide due to increased polarity.

Protocol 2: Cyclization to Pyrido[3,2-d]pyrimidine

Objective: Fuse a pyrimidine ring onto the pyridine scaffold.

Reagents:

-

Substrate: 4-Aryl-2-methoxypyridin-3-amine (Product of Protocol 1)

-

Reagent: Formamide (Excess, acts as solvent and reagent)

-

Catalyst: Ammonium Acetate (0.1 equiv)

Procedure:

-

Mix: Suspend the substrate in Formamide (10 volumes). Add Ammonium Acetate.

-

Heat: Heat the mixture to 140–150°C . High temperature is required to drive the condensation and subsequent elimination of methanol/water.

-

Monitoring: The reaction typically requires 12–24 hours. Monitor by LC-MS for the mass shift (+13 Da from starting amine to pyrimidine core).

-

Isolation: Cool to RT. Pour into ice water. The bicyclic product often precipitates. Filter and wash with water.[3]

-

Refinement: If no precipitate forms, extract with DCM/MeOH (9:1).

Case Studies & Applications

Case Study 1: PI3K Inhibitors (Bicyclic Core)

In the development of PI3K inhibitors, the pyrido[3,2-d]pyrimidine core serves as a bioisostere for quinazoline (found in Idelalisib).

-

Role of Scaffold: The N1 and N3 of the pyrimidine ring interact with Val851 in the hinge region.

-

Synthesis: Using Protocol 2, researchers can generate a library of C4-substituted inhibitors. The C4-aryl group projects into the affinity pocket (specificity pocket), determining selectivity between PI3K isoforms (

).

Case Study 2: p38 MAP Kinase Inhibitors (Pyridone Core)

Many p38 inhibitors utilize a 2-pyridone core.

-

Transformation: Following Protocol 1 (Suzuki), the intermediate is treated with HBr in acetic acid (or L-Selectride for milder conditions) to demethylate the C2-methoxy.

-

Result: The resulting 3-amino-4-aryl-pyridin-2-one features a donor-acceptor pair (NH/CO) that perfectly complements the Met109 residue in the p38 hinge.

Data Summary: Comparison of Cores

| Feature | 2-Methoxypyridine (Precursor) | 2-Pyridone (Route A) | Pyrido[3,2-d]pyrimidine (Route B) |

| H-Bond Capacity | Acceptor only (N1) | Donor (NH) & Acceptor (CO) | Dual Acceptor (N1, N3) |

| Solubility | High (Lipophilic) | Moderate (Polar) | Low (Planar/Stacking) |

| Metabolic Stability | Low (O-dealkylation risk) | High | High |

| Primary Target | Prodrug / Intermediate | p38, MEK, c-Met | PI3K, EGFR, mTOR |

Troubleshooting & Optimization

-

Problem: Low Yield in Suzuki Coupling.

-

Cause: Coordination of the C3-amine to Palladium.

-

Solution: Use a catalyst with a bidentate ligand like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . Alternatively, protect the amine as an acetamide (-NHAc) prior to coupling.

-

-

Problem: Incomplete Cyclization.

-

Cause: Steric hindrance from the C4-substituent.

-

Solution: Switch from Formamide to Triethyl Orthoformate with a catalytic amount of acetic anhydride. This creates a more reactive intermediate.

-

-

Problem: Regioselectivity in SNAr.

-

Context: If attempting to displace the C2-OMe directly.

-

Insight: The C2-OMe is a poor leaving group compared to C4-Br. Do not attempt SNAr at C2 before C4 is substituted, or you risk displacing the Bromine.

-

References

-

Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4). [Link][4]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link][5][6]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. [Link]

-

National Institutes of Health (PMC). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d]pyrimidine Derivatives. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hammer.purdue.edu [hammer.purdue.edu]

- 6. organic-synthesis.com [organic-synthesis.com]

Methodological & Application

Application Note: Strategic C–N Coupling of 3-Amino-4-Bromopyridines

Executive Summary

3-Amino-4-bromopyridine is a high-value scaffold in medicinal chemistry, particularly as a precursor for 5-azaindoles (via C–N coupling/cyclization sequences) and substituted 3,4-diaminopyridines (kinase inhibitor motifs). However, it presents a "perfect storm" of catalytic challenges :

-

The Chelation Trap: The vicinal relationship between the pyridine nitrogen, the C3-amine, and the C4-bromide creates a tridentate-like binding pocket that can sequester Pd(II) species, arresting the catalytic cycle.

-

Electronic Mismatch: While C4-halopyridines are generally electron-deficient (good for oxidative addition), the C3-amino group is strongly electron-donating by resonance (

), significantly deactivating the C4–Br bond toward oxidative addition.

This guide details two field-proven protocols to overcome these barriers: a Direct Coupling Method (using LiHMDS/BrettPhos) for unprotected substrates and a Cascade-Ready Method (using NaOtBu/XPhos) for subsequent cyclization.

Mechanistic Insight: The "Aminopyridine Pinch"

Understanding the failure mode of standard conditions (e.g., Pd(PPh

The Chelation Trap Diagram

Standard phosphines lack the steric bulk to prevent the formation of stable, off-cycle palladacycles. The free amine and pyridine nitrogen coordinate to the metal center, preventing the coordination of the coupling partner.

Figure 1: The "Chelation Trap." Small ligands allow the formation of stable N,N-chelates (Red), halting catalysis. Bulky ligands like BrettPhos force the reaction toward the productive oxidative addition pathway (Blue).

Ligand & Base Selection Matrix

The choice of ligand and base dictates the success of the coupling.

| Component | Recommendation | Rationale |

| Ligand | BrettPhos or RuPhos | Steric Bulk: Prevents N,N-chelation. Electron Richness: Accelerates oxidative addition into the deactivated C4–Br bond. |

| Alt. Ligand | XPhos | Excellent for cascade reactions where the product must undergo further cyclization (e.g., Heck reaction). |

| Base | LiHMDS (1.0 M in THF) | Non-Nucleophilic: Prevents S |

| Alt. Base | NaOtBu | Standard for robust substrates. Can cause side reactions with electrophilic functional groups.[1] |

| Pre-catalyst | Pd-G3/G4 (Buchwald) | Ensures rapid formation of the active L-Pd(0) species without excess free ligand that could inhibit the reaction. |

Experimental Protocols

Protocol A: Direct Coupling on Unprotected Amine

Best for: Synthesizing 3,4-diaminopyridines without protection/deprotection steps. Key Reference: Org. Lett. 2011, 13, 8, 1984–1987.[2]

Reagents:

-

3-Amino-4-bromopyridine (1.0 equiv)[3]

-

Primary/Secondary Amine (1.2 equiv)

-

BrettPhos Pd G3 (1–3 mol %)

-

BrettPhos (1–3 mol %) (Optional: add 1:1 w/ Pd if using Pd(OAc)2)

-

LiHMDS (2.2 equiv, 1.0 M in THF)

-

Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step:

-

Preparation: In a glovebox or under active N

flow, charge a reaction vial with the Pd precatalyst and BrettPhos ligand. -

Substrate Addition: Add 3-amino-4-bromopyridine (solid) and the coupling amine.

-

Solvent/Base: Add anhydrous dioxane (0.2 M concentration relative to pyridine). Add LiHMDS solution dropwise at room temperature.

-

Note: The solution often turns dark red/brown upon base addition; this is normal for aminopyridines.

-

-

Reaction: Seal the vial and heat to 65–80 °C .

-

Caution: Do not overheat (>100 °C) initially, as this promotes catalyst decomposition via the free amine.

-

-

Monitoring: Monitor by LCMS. Conversion should reach >90% within 2–4 hours.

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc. The product is often polar; use DCM/MeOH (9:1) for TLC/Column.

Protocol B: Cascade Precursor Synthesis (Azaindole Route)

Best for: Subsequent cyclization to 5-azaindoles. Key Reference: Org. Lett. 2016, 18, 15, 3762–3765.

Reagents:

-

3-Amino-4-bromopyridine (1.0 equiv)[3]

-

Amide/Amine Partner (1.2 equiv)

-

Pd

(dba) -

XPhos (4–8 mol %)

-

NaOtBu (3.0 equiv)

-

Solvent: t-BuOH or Toluene

Step-by-Step:

-

Catalyst Activation: Mix Pd

(dba) -

Addition: Add the bromopyridine, nucleophile, and NaOtBu.

-

Reaction: Heat to 100–110 °C for 12–24 hours.

-

Workup: Filter through Celite to remove palladium black. Concentrate and purify.

-

Note: If planning a cascade Heck cyclization, do not work up. Add the alkyne/alkene and fresh base directly to the mixture.

-

Troubleshooting & Optimization Workflow

Use this decision tree to optimize low-yielding reactions.

Figure 2: Troubleshooting logic for common failure modes in aminopyridine coupling.